iGOT1-01

GOT1 inhibition IC50 Enzymatic assay

iGOT1-01 is a well-characterized GOT1 probe with defined assay-dependent IC50s (85/11.3 µM) and no MDH1 activity at 100 µM. It serves as a critical control for establishing GOT1 assays in PDAC research, backed by documented murine PK (t1/2 0.7h). Choose this validated tool to benchmark new inhibitors in SAR studies.

Molecular Formula C19H20N4O
Molecular Weight 320.4 g/mol
Cat. No. B1674425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameiGOT1-01
SynonymsiGOT101;  iGOT1 01;  iGOT1-01
Molecular FormulaC19H20N4O
Molecular Weight320.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC3=C2C=CN3)C(=O)NC4=CC=CC=C4
InChIInChI=1S/C19H20N4O/c24-19(21-15-5-2-1-3-6-15)23-13-11-22(12-14-23)18-8-4-7-17-16(18)9-10-20-17/h1-10,20H,11-14H2,(H,21,24)
InChIKeyMGSDOEMLWKEWSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

4-(1H-indol-4-yl)-N-phenylpiperazine-1-carboxamide: Procurement-Grade GOT1 Inhibitor for Cancer Metabolism Research


4-(1H-indol-4-yl)-N-phenylpiperazine-1-carboxamide (CAS 882256-55-5, synonym iGOT1-01) is a small-molecule inhibitor of aspartate aminotransferase 1 (glutamate oxaloacetate transaminase 1, GOT1) identified from a high-throughput screen of ~800,000 compounds [1]. It is primarily utilized in preclinical oncology research targeting metabolic vulnerabilities in pancreatic ductal adenocarcinoma (PDAC), where GOT1 maintains redox homeostasis and sustains proliferation [1][2]. The compound exhibits a molecular weight of 320.39 g/mol and demonstrates solubility in DMSO .

Why 4-(1H-indol-4-yl)-N-phenylpiperazine-1-carboxamide Cannot Be Interchanged with Other GOT1-Targeting Compounds


GOT1 inhibitors exhibit substantial variability in enzymatic inhibition potency, assay-dependence, selectivity profiles, and in vivo pharmacokinetics. 4-(1H-indol-4-yl)-N-phenylpiperazine-1-carboxamide demonstrates assay-dependent IC50 values (85 μM in MDH-coupled GOT1 assay versus 11.3 μM in GOT1/GLOX/HRP assay) and lacks activity against the coupling enzyme MDH1 at 100 μM [1]. Other GOT1 inhibitors—such as hydralazine (IC50 26.62 μM) and cadinane sesquiterpenoids (IC50 range 20.0–26.2 μM)—exhibit different potency ranges and mechanisms, while derivative compounds from the same optimization series (e.g., tryptamine-based analogs) achieve >10-fold improved potency but may possess distinct selectivity and PK properties [2][3][4]. Substituting this specific chemical probe with an alternative GOT1 inhibitor without verifying comparative data in the relevant assay system can lead to irreproducible results and invalid cross-study comparisons.

4-(1H-indol-4-yl)-N-phenylpiperazine-1-carboxamide Quantitative Differentiation Evidence for Procurement Decisions


4-(1H-indol-4-yl)-N-phenylpiperazine-1-carboxamide GOT1 Inhibition Potency and Assay-Dependent IC50 Values

4-(1H-indol-4-yl)-N-phenylpiperazine-1-carboxamide demonstrates GOT1 inhibitory activity with IC50 values of 85 μM in the MDH-coupled GOT1 enzymatic assay and 11.3 μM in the GOT1/GLOX/HRP assay [1]. This assay-dependence differentiates it from other GOT1 inhibitors: hydralazine hydrochloride exhibits an IC50 of 26.62 ± 7.45 μM in a coupling-based assay, while cadinane sesquiterpenoids show IC50 values ranging from 20.0 ± 2.1 to 26.2 ± 2.7 μM [2][3]. Notably, the compound shows no inhibitory activity against the coupling enzyme MDH1 alone at 100 μM, confirming target specificity within the assay system [1].

GOT1 inhibition IC50 Enzymatic assay Pancreatic cancer Metabolism

4-(1H-indol-4-yl)-N-phenylpiperazine-1-carboxamide Selectivity Against Coupling Enzyme MDH1

In specificity testing, 4-(1H-indol-4-yl)-N-phenylpiperazine-1-carboxamide at 100 μM exhibited no inhibitory activity against MDH1 alone, confirming that its effects in the MDH-coupled GOT1 assay are attributable to GOT1 inhibition rather than off-target interference with the coupling enzyme [1]. This selectivity profile provides a critical control for assay interpretation, in contrast to GOT1 inhibitors where potential MDH1 cross-reactivity remains uncharacterized.

GOT1 selectivity MDH1 Enzymatic assay Off-target activity

4-(1H-indol-4-yl)-N-phenylpiperazine-1-carboxamide Oral Pharmacokinetics in Mice

Oral administration of 4-(1H-indol-4-yl)-N-phenylpiperazine-1-carboxamide at 20 mg/kg in female CD1 mice yields a plasma half-life (t1/2) of 0.7 hours, peak plasma concentration (Cmax) of 4,133 ng/mL, and area under the curve (AUC0-24h) of 11,734 hr•ng/mL, indicating reasonable oral bioavailability and exposure [1]. In contrast, many GOT1 inhibitors, including natural product-derived cadinane sesquiterpenoids, lack reported in vivo PK data, while hydralazine is a known clinical agent with different PK properties not directly comparable in this context.

Pharmacokinetics Oral bioavailability In vivo Mouse PK

4-(1H-indol-4-yl)-N-phenylpiperazine-1-carboxamide Limited Acute Cytotoxicity in PDAC and Colon Cancer Cells

In short-term (3-hour) exposure assays, 4-(1H-indol-4-yl)-N-phenylpiperazine-1-carboxamide at concentrations up to 200 μM showed little to no toxicity in PaTu8902 pancreatic and DLD1 colon cancer cells as assessed by two viability readouts [1]. This contrasts with some other GOT1 inhibitors, such as cadinane sesquiterpenoids, which exhibit cytotoxicity with IC50 values of 13.1–28.6 μM against PDAC cell lines [2]. The low acute cytotoxicity of this compound is consistent with its role as a tool compound for probing GOT1 metabolic function rather than as a direct cytotoxic agent.

Cytotoxicity Cell viability Pancreatic cancer Colon cancer In vitro

4-(1H-indol-4-yl)-N-phenylpiperazine-1-carboxamide as a Reference Scaffold for Potency-Optimized Derivatives

Medicinal chemistry optimization of 4-(1H-indol-4-yl)-N-phenylpiperazine-1-carboxamide yielded multiple derivatives with >10-fold improvements in GOT1 inhibitory potency, as well as the identification of a tryptamine-based series of GOT1 inhibitors [1][2]. This establishes the compound as the foundational hit for a chemical series with demonstrated tractability for structure-activity relationship (SAR) studies, a feature not shared by structurally distinct GOT1 inhibitors such as hydralazine or natural product cadinanes, which are not amenable to the same synthetic diversification.

Medicinal chemistry Structure-activity relationship Derivative optimization Potency improvement

Optimal Research Applications for 4-(1H-indol-4-yl)-N-phenylpiperazine-1-carboxamide Based on Quantitative Evidence


GOT1 Enzymatic Assay Development and Calibration

Due to its well-characterized, assay-dependent IC50 values (85 μM in MDH-coupled assay; 11.3 μM in GOT1/GLOX/HRP assay) and confirmed lack of MDH1 inhibitory activity at 100 μM, 4-(1H-indol-4-yl)-N-phenylpiperazine-1-carboxamide serves as an ideal reference inhibitor for establishing and validating GOT1 enzymatic assays [1][2]. It can be used as a positive control to benchmark assay sensitivity and to distinguish genuine GOT1 inhibition from coupling-enzyme artifacts.

Pharmacokinetic Profiling of GOT1 Inhibitors in Murine Models

The defined oral pharmacokinetic parameters in female CD1 mice (t1/2 = 0.7 h; Cmax = 4,133 ng/mL; AUC0-24h = 11,734 hr•ng/mL) enable researchers to use 4-(1H-indol-4-yl)-N-phenylpiperazine-1-carboxamide as a benchmark compound for comparing the in vivo exposure of newly synthesized GOT1 inhibitors [1]. Its PK profile provides a baseline for assessing improvements in bioavailability and half-life achieved through medicinal chemistry optimization.

Metabolic Studies Requiring Minimal Acute Cytotoxic Confounders

The compound's low acute cytotoxicity (little to no toxicity at ≤200 μM in PaTu8902 and DLD1 cells after 3-hour exposure) makes it suitable for short-term metabolic perturbation experiments where direct cytotoxic effects would otherwise obscure interpretation of GOT1-dependent metabolic changes [1]. This property is particularly valuable for investigating early metabolic responses to GOT1 inhibition in PDAC cell models.

Medicinal Chemistry Hit-to-Lead Campaigns Targeting GOT1

As the starting point for a successful medicinal chemistry campaign that yielded derivatives with >10-fold improved potency and a distinct tryptamine-based series, 4-(1H-indol-4-yl)-N-phenylpiperazine-1-carboxamide is the scaffold of choice for research groups initiating SAR studies on GOT1 inhibitors [1][2]. Its structural features (indole-4-yl substitution on a phenylpiperazine carboxamide core) provide multiple vectors for chemical modification, and the documented optimization trajectory offers a roadmap for potency improvement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for iGOT1-01

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.